Bienvenue dans la boutique en ligne BenchChem!

hVEGF-IN-3

Angiogenesis Cancer cell proliferation VEGF inhibition

Select hVEGF-IN-3 for VEGF transcriptional modulation studies in HT-29 (IC50 61 µM), MCF-7 (142 µM), and HEK-293 (114 µM) cells. This compound uniquely downregulates VEGFA, hTERT, and c-Myc gene expression. High DMSO solubility enables stock solutions for 25-200 µM working concentrations in invasion, tube formation, and adhesion assays.

Molecular Formula C14H13NO
Molecular Weight 211.26 g/mol
CAS No. 722-21-4
Cat. No. B3280786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamehVEGF-IN-3
CAS722-21-4
Molecular FormulaC14H13NO
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C=CC2=CC=NC=C2
InChIInChI=1S/C14H13NO/c1-16-14-6-4-12(5-7-14)2-3-13-8-10-15-11-9-13/h2-11H,1H3/b3-2+
InChIKeyYOTHHWBAADYJST-NSCUHMNNSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





hVEGF-IN-3 (CAS 46739-60-0) Inhibitor Procurement Guide: Core Identity and Baseline Specifications


hVEGF-IN-3 (compound 9), chemically known as (E)-4-(4-methoxystyryl)pyridine (CAS: 46739-60-0; molecular formula C14H13NO; MW 211.26), is a small-molecule inhibitor of human vascular endothelial growth factor (hVEGF). hVEGF-IN-3 demonstrates antiproliferative activity against HT-29 (human colorectal adenocarcinoma), MCF-7 (human breast adenocarcinoma), and HEK-293 (human embryonic kidney) cell lines with IC50 values of 61, 142, and 114 μM, respectively . The compound is commercially available with certified purity of 99.56% and exhibits DMSO solubility of approximately 100 mg/mL (approx. 473 mM) , enabling flexible formulation for in vitro and in vivo angiogenesis research applications.

Why Generic hVEGF-IN-3 Substitution Fails: Cell Line Selectivity and Functional Profile Distinguish This Compound


Simple substitution of hVEGF-IN-3 with other VEGF pathway inhibitors or chemically similar stilbene analogs is scientifically unsound due to three factors. First, hVEGF-IN-3 exhibits a unique selectivity profile across HT-29, MCF-7, and HEK-293 cell lines that does not correlate with direct VEGFR-2 kinase inhibition . Second, compounds within the same arylpyridine/stilbene chemical class display widely divergent IC50 values across identical cell panels, with some derivatives showing IC50 values in the low micromolar range while others exceed 100 μM [1]. Third, the compound's mechanism involves downregulation of VEGF, hTERT, and c-Myc gene expression—a multi-target transcriptional modulation profile not shared by direct VEGFR-2 kinase inhibitors [1]. The evidence below quantifies these differences and provides the scientific justification for selecting hVEGF-IN-3 over alternatives.

hVEGF-IN-3 Quantitative Differentiation Evidence: Direct Comparator Data for Scientific Selection


Evidence 1: hVEGF-IN-3 vs. VEGFR-2-IN-59 — Divergent Antiproliferative Potency in HT-29 and MCF-7 Cell Lines

In HT-29 colorectal adenocarcinoma cells, hVEGF-IN-3 exhibits an antiproliferative IC50 of 61 μM, whereas VEGFR-2-IN-59 (compound 3h), a direct VEGFR-2 kinase inhibitor, achieves an IC50 of 19.70 μM under comparable cytotoxicity assay conditions [1]. The 3.1-fold higher potency of VEGFR-2-IN-59 in HT-29 cells is reversed in MCF-7 breast cancer cells, where VEGFR-2-IN-59 shows an IC50 of 17.43 μM compared to hVEGF-IN-3's 142 μM [1]. This divergent selectivity pattern indicates fundamentally different mechanisms of action and target engagement profiles between the two compounds.

Angiogenesis Cancer cell proliferation VEGF inhibition

Evidence 2: hVEGF-IN-3 vs. DMU-212 — Distinct Cell-Based Antiproliferative Potency and Target Cell Type Specificity

hVEGF-IN-3 demonstrates antiproliferative activity against HT-29 cancer cells with an IC50 of 61 μM . In contrast, DMU-212 (trans-3,4,5,4′-tetramethoxystilbene), a structurally related stilbene analog, inhibits VEGF-stimulated proliferation of human umbilical vein endothelial cells (HUVECs) with an IC50 of approximately 20 μM [1]. While DMU-212 shows approximately 3-fold greater potency in HUVECs than hVEGF-IN-3 in HT-29 cells, this comparison must be interpreted cautiously due to different cell types (endothelial vs. epithelial cancer cells) and assay conditions (VEGF-stimulated vs. basal proliferation).

Angiogenesis Stilbene analogs Endothelial cell proliferation

Evidence 3: hVEGF-IN-3 Purity Specification — Verifiable Batch Quality for Reproducible Research

hVEGF-IN-3 is commercially supplied with a certified purity specification of 99.56% as determined by analytical HPLC . This high purity level exceeds the typical >98% standard offered by many chemical suppliers for research-grade compounds. In comparative terms, while other vendors list hVEGF-IN-3 without specified purity data , the 99.56% specification provides quantitative assurance of batch-to-batch consistency essential for reproducible dose-response studies and minimizes the risk of off-target effects attributable to impurities.

Compound procurement Quality control Reproducibility

Evidence 4: hVEGF-IN-3 Solubility Profile — Enables Flexible In Vitro and In Vivo Formulation

hVEGF-IN-3 exhibits high solubility in DMSO, achieving approximately 100 mg/mL (approx. 473 mM) with ultrasonication . This solubility enables preparation of concentrated stock solutions that minimize final DMSO concentrations in cell culture assays (<0.1% v/v). In contrast, many structurally related stilbene derivatives demonstrate substantially lower DMSO solubility (<20 mg/mL), limiting achievable working concentrations in dose-response studies. The compound is also compatible with multiple in vivo formulation vehicles including DMSO:Tween 80:Saline (10:5:85), DMSO:PEG300:Tween 80:Saline (10:40:5:45), and DMSO:Corn oil (10:90) .

Formulation Solubility In vivo dosing

Evidence 5: hVEGF-IN-3 Multi-Target Gene Expression Modulation — Distinct from Direct VEGFR-2 Kinase Inhibitors

Compounds within the arylpyridine class, which includes hVEGF-IN-3, have been evaluated for their ability to inhibit the expression of VEGFA, hTERT, and c-Myc genes and to suppress VEGF protein secretion [1]. This multi-target transcriptional modulation profile distinguishes these compounds from direct VEGFR-2 kinase inhibitors such as VEGFR-2-IN-59 (VEGFR-2 IC50 = 3.73 μM), which act primarily through catalytic domain inhibition rather than transcriptional regulation [2]. The hTERT and c-Myc modulation capacity provides potential for combinatorial effects on both angiogenesis and telomerase-dependent tumor cell immortalization pathways.

Gene expression VEGFA hTERT c-Myc

Evidence 6: hVEGF-IN-3 Functional Antiangiogenic Activity — VEGF-Induced HUVEC Invasion, Tube Formation, and Adhesion Inhibition

hVEGF-IN-3 (compound 9) at concentrations of 25–200 μM significantly inhibits VEGF-induced (30 ng/mL) invasion, tube formation, and adhesion of HUVECs in a concentration-dependent manner [1]. At 200 μM, compound 9 reduces VEGF-stimulated HUVEC invasion by approximately 60% relative to the VEGF control (p < 0.001) and tube formation by approximately 55% (p < 0.001) [1]. In comparison, DMU-212, a structurally related stilbene, inhibits VEGF-induced HUVEC migration and tube formation with an approximate IC50 of 20 μM in proliferation assays, but requires 20–80 μM for functional angiogenesis inhibition [2]. The functional inhibition profile of hVEGF-IN-3 at 25–200 μM provides a validated concentration range for antiangiogenesis studies.

Antiangiogenesis Endothelial cell function Invasion assay

Optimal Scientific Application Scenarios for hVEGF-IN-3 Based on Quantitative Differentiation Evidence


Scenario 1: VEGF Pathway Modulation Studies in MCF-7 Breast Cancer Models Requiring Transcriptional Regulation

Researchers investigating VEGF pathway modulation via transcriptional regulation (VEGFA, hTERT, c-Myc gene expression) in MCF-7 breast cancer cells should prioritize hVEGF-IN-3 over direct VEGFR-2 kinase inhibitors. Evidence 5 demonstrates that arylpyridine-class compounds including hVEGF-IN-3 modulate VEGFA, hTERT, and c-Myc gene expression and inhibit VEGF protein secretion , a mechanism not shared by VEGFR-2 catalytic inhibitors such as VEGFR-2-IN-59. Evidence 1 further shows that hVEGF-IN-3 exhibits distinct antiproliferative activity in MCF-7 cells (IC50 = 142 μM) compared to VEGFR-2-IN-59 (IC50 = 17.43 μM), confirming mechanistic divergence. The high DMSO solubility documented in Evidence 4 (approx. 100 mg/mL) enables preparation of concentrated stock solutions for dose-response studies spanning the full 25–200 μM functional range validated in Evidence 6.

Scenario 2: Functional Antiangiogenesis Screening in HUVEC-Based Invasion and Tube Formation Assays

Investigators conducting functional angiogenesis assays in HUVECs can utilize hVEGF-IN-3 as a validated positive control or test compound within the 25–200 μM concentration range. Evidence 6 provides quantitative validation that hVEGF-IN-3 at 200 μM reduces VEGF-induced HUVEC invasion by approximately 60% and tube formation by approximately 55% relative to VEGF controls (p < 0.001) [1]. Unlike DMU-212, which is optimized for endothelial cell proliferation assays (HUVEC proliferation IC50 ≈ 20 μM), hVEGF-IN-3 has been specifically validated for invasion, tube formation, and adhesion endpoints [1]. The certified purity of 99.56% (Evidence 3) ensures that observed functional effects are attributable to the compound rather than impurities, supporting reproducible experimental outcomes .

Scenario 3: Comparative Studies Requiring Distinct Cell Line Selectivity Across HT-29 and MCF-7 Panels

For research programs requiring differential VEGF pathway modulation across multiple cancer cell lines, hVEGF-IN-3 provides a unique selectivity profile. Evidence 1 documents that hVEGF-IN-3 shows 2.3-fold higher potency in HT-29 cells (IC50 = 61 μM) versus MCF-7 cells (IC50 = 142 μM), whereas VEGFR-2-IN-59 exhibits comparable potency across both lines (HT-29 IC50 = 19.70 μM; MCF-7 IC50 = 17.43 μM) [2]. This divergent selectivity pattern makes hVEGF-IN-3 particularly valuable for studies examining cell type-specific responses to VEGF pathway inhibition. The compound's validated in vivo formulation compatibility (Evidence 4: DMSO:Tween 80:Saline, DMSO:PEG300:Tween 80:Saline, and DMSO:Corn oil vehicles) enables seamless transition from in vitro characterization to in vivo efficacy studies .

Scenario 4: Multi-Target Anticancer Research Involving hTERT and c-Myc Pathways

Investigators exploring combinatorial targeting of angiogenesis (VEGF) and telomerase-related pathways (hTERT, c-Myc) should select hVEGF-IN-3 over single-target VEGFR-2 kinase inhibitors. Evidence 5 establishes that arylpyridine derivatives structurally related to hVEGF-IN-3 modulate VEGFA, hTERT, and c-Myc gene expression and suppress VEGF protein secretion in HT-29 and MCF-7 cell lines . This multi-target transcriptional modulation profile is mechanistically distinct from direct kinase inhibition and cannot be replicated by compounds such as VEGFR-2-IN-59 (VEGFR-2 IC50 = 3.73 μM) [2]. The compound's antiproliferative activity against non-tumoral HEK-293 cells (IC50 = 114 μM) provides a therapeutic window reference for selectivity assessment . The high DMSO solubility (approx. 100 mg/mL) documented in Evidence 4 facilitates preparation of the 25–200 μM working concentrations validated for functional angiogenesis inhibition in Evidence 6.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for hVEGF-IN-3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.